molecular formula C14H15N3O4 B2753207 N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 791081-68-0

N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2753207
CAS No.: 791081-68-0
M. Wt: 289.291
InChI Key: VPXWSLDKONEQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a high-purity chemical compound intended for research and development purposes. This molecule features a dihydropyridazine core, a scaffold recognized in medicinal chemistry for its potential as a kinase inhibitor . Compounds with this core structure, particularly those incorporating specific carboxamide substitutions, are frequently investigated for their anti-inflammatory properties and their ability to modulate key cellular signaling pathways . For instance, research on structurally related diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxamide analogues has demonstrated promising activity in targeting enzymes like JNK2 and inhibiting the NF-κB/MAPK pathway, which is relevant in the context of inflammatory diseases such as acute lung injury and sepsis . Furthermore, the 2,4-dimethoxyphenyl group attached to the carboxamide function is a pharmaceutically relevant moiety that can influence the compound's bioavailability and target binding affinity. Researchers may utilize this compound as a key intermediate or a novel chemical entity in various discovery programs, including kinase inhibitor research, anti-inflammatory drug development, and general pharmacological profiling. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-17-13(18)7-6-11(16-17)14(19)15-10-5-4-9(20-2)8-12(10)21-3/h4-8H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXWSLDKONEQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethoxybenzylamine with a suitable pyridazine derivative under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and may require the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Positional Isomers: N-(3,4-Dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Key Differences :

  • Substituent Positions : The phenyl ring in this analogue has methoxy groups at the 3- and 4-positions instead of 2- and 4-positions.
  • Biological Relevance : Positional isomerism can significantly affect target binding; for example, 3,4-dimethoxy derivatives are common in kinase inhibitors due to their planar aromatic interactions .

Methyl-Substituted Analogues: N-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Key Differences :

  • Functional Groups : Replaces methoxy (-OCH₃) with methyl (-CH₃) groups at the phenyl ring.
  • Activity : Methyl substituents may decrease electron-donating effects, weakening interactions with charged or polar biological targets .

Heterocyclic Modifications: N-[(1Z)-(Methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Key Differences :

  • Additional Substituents: Incorporates a phenoxy group at position 4 and a methoxyimino methyl group.
  • Pharmacokinetics: The methoxyimino group may enhance metabolic stability by resisting oxidative degradation .

Benzamide Derivatives: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Key Differences :

  • Core Structure : Replaces the pyridazine ring with a benzamide scaffold.
  • Biological Implications : Benzamides are associated with neurotransmitter modulation (e.g., dopamine receptors), whereas pyridazines are often explored in anti-inflammatory or anticancer contexts.
  • Solubility : The ethyl linker in Rip-B may improve aqueous solubility compared to the rigid pyridazine-carboxamide structure .

Structural and Functional Comparison Table

Compound Name Core Structure Phenyl Substituents Key Functional Groups Molecular Formula CAS Number
Target Compound Pyridazine-carboxamide 2,4-Dimethoxy 1-Methyl, 6-oxo C₁₅H₁₅N₃O₄ Not Provided
3,4-Dimethoxy Isomer Pyridazine-carboxamide 3,4-Dimethoxy 1-Methyl, 6-oxo C₁₅H₁₅N₃O₄ 923153-24-6
3,4-Dimethyl Analogue Pyridazine-carboxamide 3,4-Dimethyl 6-oxo C₁₄H₁₅N₃O₂ 369404-26-2
Methoxyimino Derivative Pyridazine-carboxamide None 4-Phenoxy, Methoxyimino C₁₉H₁₆N₄O₄ 338405-13-3
Rip-B Benzamide 3,4-Dimethoxy Ethyl linker C₁₇H₁₉NO₃ Not Provided

Research Implications and Gaps

  • Electronic Effects : Methoxy groups in the 2,4-positions may confer unique electronic properties compared to 3,4-substituted isomers, warranting computational studies (e.g., DFT) to map charge distribution.
  • Biological Screening: No direct activity data are available for the target compound; testing against kinase or protease targets (common for pyridazine derivatives) is recommended.

Biological Activity

N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C13H14N2O4C_{13}H_{14}N_{2}O_{4} with a molecular weight of 250.26 g/mol. The structural representation can be summarized as follows:

Property Value
Molecular FormulaC13H14N2O4C_{13}H_{14}N_{2}O_{4}
Molecular Weight250.26 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzaldehyde with appropriate pyridazine derivatives under controlled conditions to yield the desired carboxamide structure. Various synthetic routes have been explored to optimize yield and purity.

Antioxidant Activity

Research has indicated that this compound exhibits antioxidant properties . In vitro studies demonstrated its ability to scavenge free radicals effectively. A study reported an IC50 value indicating its potency in reducing oxidative stress in cellular models.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various models. For instance, it was tested against lipopolysaccharide (LPS)-induced inflammation in murine macrophages, where it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

Case Study 1: Anti-inflammatory Mechanism

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory mechanism of this compound. The results showed that the compound inhibited the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators in RAW264.7 macrophages.

Case Study 2: Antioxidant Efficacy

In another study assessing antioxidant efficacy, the compound was tested in a model of oxidative stress induced by hydrogen peroxide in human neuroblastoma cells. The results indicated that treatment with the compound significantly improved cell viability and reduced markers of oxidative damage.

Q & A

Q. What are the common synthetic strategies for preparing N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridazine core via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl derivatives. Subsequent functionalization includes introducing the 2,4-dimethoxyphenyl carboxamide group through coupling reactions (e.g., using carbodiimide reagents like EDC/HOBt). Critical steps require precise control of reaction conditions (e.g., anhydrous environments, temperature modulation) to avoid side reactions such as oxidation of the dihydropyridazine ring .

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to verify the substitution pattern of the dihydropyridazine ring and the methoxy groups on the aryl moiety.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula and detects fragmentation patterns indicative of the carboxamide group.
  • Infrared Spectroscopy (IR): Identifies characteristic carbonyl stretches (e.g., 1670–1700 cm⁻¹ for the carboxamide and pyridazinone groups) .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

Key properties include:

  • Melting Point: Determined via differential scanning calorimetry (DSC) to assess purity.
  • Solubility: Tested in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) to guide formulation for biological assays.
  • Stability: Evaluated under varying pH and temperature conditions using HPLC to monitor degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

SAR studies should systematically modify:

  • Substituents on the aryl ring: Vary methoxy group positions (e.g., 3,5-dimethoxy vs. 2,4-dimethoxy) to assess steric/electronic effects on target binding.
  • Pyridazine ring modifications: Introduce halogen atoms or methyl groups to enhance metabolic stability.
  • Carboxamide linker: Replace with sulfonamide or urea groups to evaluate hydrogen-bonding interactions.
    Biological assays (e.g., enzyme inhibition, cell viability) must use standardized protocols with positive/negative controls to ensure reproducibility .

Q. How should researchers address contradictory data in bioactivity assays for this compound?

Conflicting results may arise from:

  • Assay conditions: Variations in pH, solvent (e.g., DMSO concentration), or cell line sensitivity. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50).
  • Compound purity: Confirm via HPLC and NMR. Impurities from synthetic byproducts (e.g., oxidized pyridazine derivatives) can skew results.
  • Structural analogs: Compare activity with related dihydropyridazines (e.g., ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate) to identify conserved pharmacophores .

Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?

  • Crystal Growth: The compound’s flexibility (due to rotatable bonds in the carboxamide linker) may hinder crystallization. Use vapor diffusion with mixed solvents (e.g., methanol/water) and additives (e.g., polyethylene glycol).
  • Data Refinement: Employ SHELXL for small-molecule refinement, leveraging restraints for disordered regions. Validate using R-factor convergence and residual electron density maps .

Q. What mechanistic studies are recommended to elucidate its mode of action in therapeutic contexts?

  • Computational Modeling: Perform molecular docking with target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina to predict binding modes.
  • In Vitro Profiling: Use kinase inhibitor panels or proteome-wide affinity chromatography to identify off-target effects.
  • Metabolic Stability Assays: Incubate with liver microsomes and analyze metabolites via LC-MS to guide structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.